molecular formula C20H14N2O3S B11105756 2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole

2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B11105756
M. Wt: 362.4 g/mol
InChI Key: QTDUMJZISDJPDJ-UHFFFAOYSA-N
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Description

2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For example, the reaction of a hydrazide with a phenylsulfonyl-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through interactions with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole ring and phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H14N2O3S/c23-26(24,17-9-5-2-6-10-17)18-13-11-16(12-14-18)20-22-21-19(25-20)15-7-3-1-4-8-15/h1-14H

InChI Key

QTDUMJZISDJPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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